AB-CHMINACA metabolite M1B
CAS No.:
Cat. No.: VC0201711
Molecular Formula: C20H28N4O3
Molecular Weight: 372.5
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N4O3 |
|---|---|
| Molecular Weight | 372.5 |
| IUPAC Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |
| Standard InChI Key | JPYMZGZGKXHPPL-KVULBXGLSA-N |
| SMILES | CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O |
| Appearance | Assay:≥98% (mixture of diastereomers)A crystalline solid |
Introduction
Chemical Properties and Structure
AB-CHMINACA metabolite M1B is a hydroxylated metabolite of AB-CHMINACA, formed during in vivo metabolism. The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2131173-54-9 |
| Molecular Formula | C20H28N4O3 |
| Molecular Weight | 372.5 |
| IUPAC Name | N-[(2S)-1-Amino-3-methyl-1-oxo-2-butanyl]-1-[(3-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxamide |
| Canonical SMILES | O=C(NC@@HC(N)=O)C1=NN(CC2CC(O)CCC2)C3=C1C=CC=C3 |
| Solubility | DMF: 50 mg/ml, DMF:PBS(pH 7.2)(1:1): 0.5 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml |
| Storage Recommendation | Store at -20°C |
The structure of AB-CHMINACA metabolite M1B features a hydroxyl group on the cyclohexyl ring, which distinguishes it from the parent compound AB-CHMINACA . This hydroxylation increases the polarity of the molecule, affecting its pharmacokinetic properties and detection capabilities in biological matrices.
Origin and Parent Compound
AB-CHMINACA metabolite M1B derives from AB-CHMINACA, a synthetic cannabinoid with the following characteristics:
| Property | Description |
|---|---|
| Parent Compound | AB-CHMINACA |
| Classification | Synthetic cannabinoid receptor agonist (SCRA) |
| Pharmacology | Potent agonist of the central CB1 receptor (Ki = 0.9 nM) |
| Relative Potency | 11–58 times more potent than THC |
| First Detection | February 2014 (Riga, Latvia) |
| First Notification to EMCDDA | April 2014 |
| Risk Assessment | Conducted by the EMCDDA in 2017 |
AB-CHMINACA is an analog of AB-FUBINACA, another potent synthetic cannabinoid . The parent compound acts as a full and partial agonist of the CB1 and CB2 receptors, respectively, exhibiting significantly higher potency compared to THC . This high potency contributes to the compound's toxicity profile and potential for abuse.
Metabolic Pathway and Formation
The formation of AB-CHMINACA metabolite M1B occurs through specific metabolic processes in the human body:
General Metabolism of AB-CHMINACA
Studies investigating the metabolism of AB-CHMINACA using human liver microsomes (HLMs) have identified 26 different metabolites, including:
| Metabolite Type | Number Identified |
|---|---|
| Mono-hydroxylated metabolites | 7 |
| Di-hydroxylated metabolites | 6 |
| N-dealkylated metabolites | 1 |
| Carboxylated metabolites | 2 |
| Glucuronidated metabolites | 5 |
The formation of these metabolites primarily involves cytochrome P450 (CYP) enzymes, with CYP3A4 being the most active enzyme in producing hydroxylated metabolites . The metabolism of AB-CHMINACA is extensive, with the parent compound undergoing various transformations that increase its polarity for elimination.
Specific Formation of M1B
AB-CHMINACA metabolite M1B specifically results from the hydroxylation of the cyclohexyl ring of AB-CHMINACA . This mono-hydroxylation is one of the major metabolic pathways observed in both in vitro and in vivo studies. The hydroxylation occurs at the 3-position of the cyclohexyl ring, resulting in increased polarity compared to the parent compound .
Detection and Analytical Methods
The detection of AB-CHMINACA metabolite M1B in biological samples requires sophisticated analytical techniques:
Analytical Techniques
| Technique | Application | Sensitivity |
|---|---|---|
| LC-MS/MS | Primary method for detection and quantification | High sensitivity for trace amounts |
| UHPLC-QTOF-MS | Characterization of metabolic profiles | Excellent for structural elucidation |
| LC-QTRAP-MS/MS | Detection in biological matrices | High specificity for target compounds |
Liquid chromatography coupled to mass spectrometry (LC-MS) is the primary analytical technique employed for the detection and quantification of AB-CHMINACA metabolite M1B . The high sensitivity and specificity of these methods allow for the reliable identification of the metabolite in complex biological matrices.
Biological Matrices
The detection of AB-CHMINACA metabolite M1B has been reported in various biological matrices:
| Biological Matrix | Detection Characteristics | Limitations |
|---|---|---|
| Urine | Primary matrix for metabolite detection | Parent compound rarely detected |
| Blood/Serum | Can detect parent compound and metabolites | Short detection window |
| Oral Fluid | Useful for recent consumption | Low concentrations |
| Hair | Potential for long-term detection | Passive contamination issues |
Urine samples provide the most reliable matrix for the detection of AB-CHMINACA metabolites, including M1B, due to the extensive metabolism of the parent compound . The metabolites can be detected for a longer period compared to the parent compound, making them valuable biomarkers for consumption.
Research Applications and Significance
AB-CHMINACA metabolite M1B holds significant value in various research contexts:
Forensic Applications
The identification and quantification of AB-CHMINACA metabolite M1B in biological samples support forensic investigations related to synthetic cannabinoid use. The metabolite serves as a reliable biomarker for AB-CHMINACA consumption, enabling forensic toxicologists to identify cases of synthetic cannabinoid intoxication even after the parent compound has been eliminated from the body .
Clinical Toxicology
Understanding the metabolic profile of AB-CHMINACA, including the formation of M1B, contributes to clinical toxicology knowledge. This information helps healthcare providers better understand the pharmacokinetics and potential toxic effects of synthetic cannabinoids, improving patient care in cases of intoxication .
Public Health Monitoring
The detection of AB-CHMINACA metabolite M1B in biological samples aids in monitoring trends in synthetic cannabinoid use. This information is valuable for public health agencies and regulatory bodies in assessing the prevalence and impact of these substances on public health.
Comparison with Other AB-CHMINACA Metabolites
AB-CHMINACA metabolite M1B is one of several metabolites produced during the metabolism of AB-CHMINACA. Understanding its relative importance requires comparison with other metabolites:
| Metabolite | Formation | Relative Abundance | Detection Window |
|---|---|---|---|
| M1B (Mono-hydroxylated) | Hydroxylation of cyclohexyl ring | Major metabolite | Extended |
| Carboxylated metabolites | Amidase-mediated hydrolysis | Major metabolites | Extended |
| Di-hydroxylated metabolites | Multiple hydroxylations | Minor metabolites | Variable |
| N-dealkylated metabolites | N-dealkylation | Minor metabolites | Limited |
| Glucuronidated metabolites | Phase II conjugation | Dependent on phase I metabolism | Extended |
Studies have identified five mono-hydroxylated metabolites (including M1B) and one carboxylated metabolite as the major metabolites of AB-CHMINACA detected in both in vitro studies and human urine samples . The formation of these metabolites provides multiple targets for detecting AB-CHMINACA consumption in toxicological analyses.
| Concentration | 1 mg Preparation | 5 mg Preparation | 10 mg Preparation |
|---|---|---|---|
| 1 mM | 2.6846 mL | 13.4228 mL | 26.8456 mL |
| 5 mM | 0.5369 mL | 2.6846 mL | 5.3691 mL |
| 10 mM | 0.2685 mL | 1.3423 mL | 2.6846 mL |
When preparing stock solutions, the appropriate solvent should be selected based on the solubility of the compound in different solvents. After preparation, the solution should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing .
| Storage Temperature | Recommended Usage Period |
|---|---|
| -80°C | Within 6 months |
| -20°C | Within 1 month |
To increase solubility, heating the tube to 37°C followed by ultrasonic bath agitation may be beneficial. When shipping, evaluation sample solutions should be transported with blue ice, while other sizes are typically shipped at room temperature or with blue ice upon request .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume